
10-Bromoanthracen-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Bromoanthracen-9-ol is an organic compound that belongs to the class of anthracene derivatives It is characterized by the presence of a bromine atom at the 10th position and a hydroxyl group at the 9th position on the anthracene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromoanthracen-9-ol typically involves the bromination of anthracene followed by hydroxylation. One common method is the bromination of anthracene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 10-bromoanthracene is then subjected to hydroxylation using reagents like sodium hydroxide or hydrogen peroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
10-Bromoanthracen-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form anthracen-9-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: 10-Anthracen-9-one
Reduction: Anthracen-9-ol
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
10-Bromoanthracen-9-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of other anthracene derivatives.
Materials Science: Employed in the development of organic semiconductors and light-emitting materials.
Biology and Medicine: Investigated for its potential biological activities and as a probe in biochemical studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 10-Bromoanthracen-9-ol involves its interaction with molecular targets through its functional groups. The bromine atom and hydroxyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its application, such as in organic synthesis or biological studies.
Comparación Con Compuestos Similares
Similar Compounds
- 10-Bromoanthracen-9-boronic acid
- 9,10-Dibromoanthracene
- 9-Anthracenol
Uniqueness
10-Bromoanthracen-9-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the anthracene ring. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in both research and industrial contexts.
Propiedades
Fórmula molecular |
C14H9BrO |
|---|---|
Peso molecular |
273.12 g/mol |
Nombre IUPAC |
10-bromoanthracen-9-ol |
InChI |
InChI=1S/C14H9BrO/c15-13-9-5-1-3-7-11(9)14(16)12-8-4-2-6-10(12)13/h1-8,16H |
Clave InChI |
YQASBONTGPUKLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2,2-Trichloro-N-{3-[3-(2,4-dichlorophenyl)isoxazol-5-yl]phenyl}acetamide](/img/structure/B13705981.png)
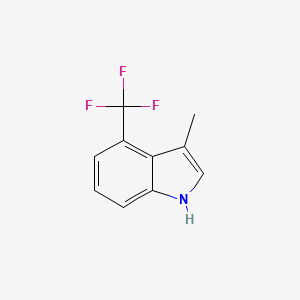


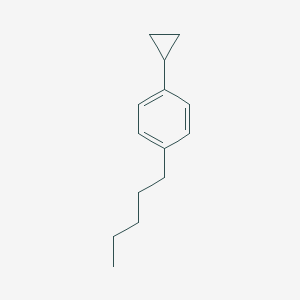
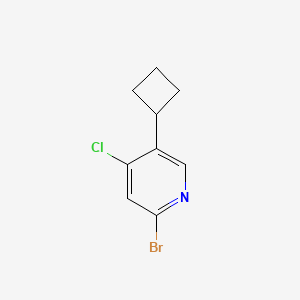
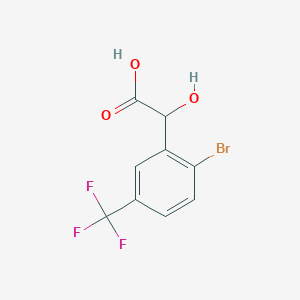
![2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol](/img/structure/B13706022.png)

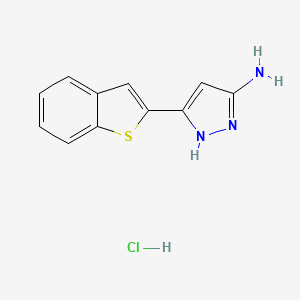
![1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine](/img/structure/B13706038.png)
